![molecular formula C18H19N3O4 B1384746 1-(1H-Benzo[d]imidazol-2-yl)-4-(3-methoxypropoxy)-3-methylpyridin-1-ium-2-carboxylate CAS No. 1807988-36-8](/img/structure/B1384746.png)

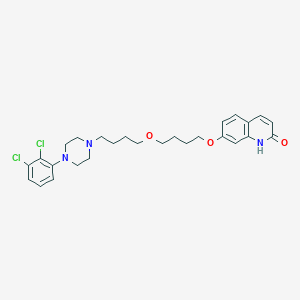

1-(1H-Benzo[d]imidazol-2-yl)-4-(3-methoxypropoxy)-3-methylpyridin-1-ium-2-carboxylate

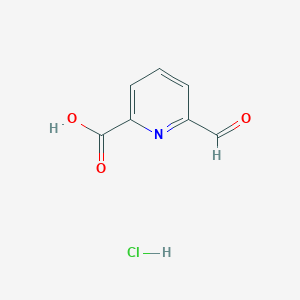

概要

説明

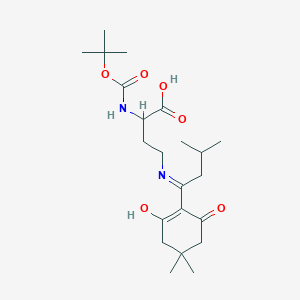

The compound contains a benzimidazole group, which is a fused aromatic ring structure consisting of benzene and imidazole. Benzimidazole derivatives have been found to exhibit a wide range of biological activities .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using various spectroscopic techniques. For example, the presence of the benzimidazole group can be confirmed by characteristic peaks in the NMR and IR spectra .Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, depending on the functional groups present in the molecule. For example, they can participate in condensation reactions, substitution reactions, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For benzimidazole derivatives, properties such as solubility, melting point, and stability can be influenced by the type and position of the substituents in the molecule .科学的研究の応用

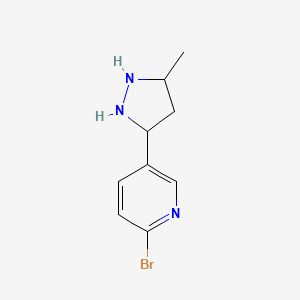

Crystal and Molecular Structure Studies

The compound has been studied for its crystal and molecular structures, which is crucial in understanding its chemical properties and potential applications in various fields like material science and pharmaceuticals. For instance, a study of the crystal and molecular structures of a similar compound, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, reveals important insights into its chemical behavior and potential applications (Richter et al., 2023).

Pharmaceutical Applications

Compounds with similar structural features have been explored for their pharmaceutical applications. For example, 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide, a novel ALK5 inhibitor, has shown potential as an anti-fibrosis drug, demonstrating the relevance of this class of compounds in drug development (Kim et al., 2008).

Chemical Synthesis

The compound and its derivatives are subjects of interest in chemical synthesis. Research has focused on synthesizing various derivatives and analogs to explore their chemical properties and potential applications. For instance, the synthesis of 2-{[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methylthio}-1H- benzimidazole illustrates the ongoing efforts in this area (Pan Xiang-jun, 2006).

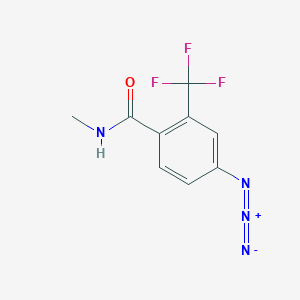

Dye-Sensitized Solar Cell Applications

Research on similar compounds has extended to their use in dye-sensitized solar cells. A study on 1, 3-dihexyl-2-(phenylthio)-1H-benzo[d]imidazol-3-ium iodide, a new ionic liquid, has shown promising results for use in dye-sensitized solar cells, indicating the potential of such compounds in renewable energy technologies (Ramkumar et al., 2014).

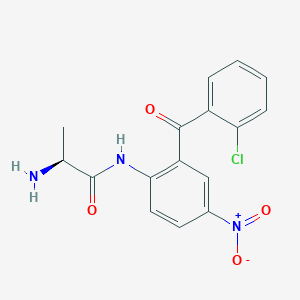

作用機序

Target of Action

Rabeprazole picolinium primarily targets the H+/K+ ATPase enzyme, also known as the proton pump , located in the parietal cells of the stomach . This enzyme plays a crucial role in the final step of gastric acid secretion, making it an effective target for controlling acid production .

Mode of Action

Rabeprazole picolinium is a proton pump inhibitor (PPI) . It works by irreversibly binding to the H+/K+ ATPase enzyme, thereby inhibiting the ability of the parietal cells to secrete hydrochloric acid . This suppression occurs on both basal and stimulated gastric acid secretion, and is dose-dependent .

Biochemical Pathways

The primary biochemical pathway affected by rabeprazole picolinium is the gastric acid secretion pathway . By inhibiting the H+/K+ ATPase enzyme, rabeprazole picolinium effectively blocks the final step in the production of gastric acid. This leads to a decrease in gastric acidity, providing relief from conditions associated with excess stomach acid .

Pharmacokinetics

The pharmacokinetics of rabeprazole picolinium are influenced by several factors. It is well absorbed within the body, with a bioavailability of around 52% . The metabolism of rabeprazole picolinium primarily occurs in the liver, involving the CYP2C19 and CYP3A4 enzymes . The elimination half-life is approximately 1 hour, and about 90% of the drug is excreted via the kidneys as metabolites .

Result of Action

The inhibition of gastric acid secretion by rabeprazole picolinium leads to a decrease in gastric acidity. This results in the alleviation of symptoms associated with conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome . It also aids in the eradication of Helicobacter pylori, a bacterium often associated with gastric ulcers .

Action Environment

The action of rabeprazole picolinium can be influenced by various environmental factors. For instance, the presence of food can delay the absorption of the drug . Furthermore, the drug’s effectiveness can be influenced by the patient’s CYP2C19 genotype status, as this enzyme plays a significant role in the drug’s metabolism .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(1H-benzimidazol-2-yl)-4-(3-methoxypropoxy)-3-methylpyridin-1-ium-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c1-12-15(25-11-5-10-24-2)8-9-21(16(12)17(22)23)18-19-13-6-3-4-7-14(13)20-18/h3-4,6-9H,5,10-11H2,1-2H3,(H-,19,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRIXTKGKISMKKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[N+](=C1C(=O)[O-])C2=NC3=CC=CC=C3N2)OCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401122851 | |

| Record name | Pyridinium, 1-(1H-benzimidazol-2-yl)-2-carboxy-4-(3-methoxypropoxy)-3-methyl-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401122851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-Benzo[d]imidazol-2-yl)-4-(3-methoxypropoxy)-3-methylpyridin-1-ium-2-carboxylate | |

CAS RN |

1807988-36-8 | |

| Record name | Pyridinium, 1-(1H-benzimidazol-2-yl)-2-carboxy-4-(3-methoxypropoxy)-3-methyl-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807988-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rabeprazole picolinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1807988368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinium, 1-(1H-benzimidazol-2-yl)-2-carboxy-4-(3-methoxypropoxy)-3-methyl-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401122851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RABEPRAZOLE PICOLINIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8TD8KJ9XR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate;hydrochloride](/img/structure/B1384667.png)

![4-(Benzo[b]thiophen-2-yl)piperidine hydrochloride](/img/structure/B1384669.png)

![2-Amino-1-[4-(dimethylamino)phenyl]ethanol](/img/structure/B1384670.png)

![N-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]benzohydrazide](/img/structure/B1384682.png)

![1-[(2-Bromo-5-nitrophenyl)methyl]-3-methylpiperidine](/img/structure/B1384686.png)